molecular formula C24H31ClN4O B11210125 6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 6802-18-2

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11210125
CAS No.: 6802-18-2
M. Wt: 427.0 g/mol
InChI Key: DFEQLWBQZHFVDP-UHFFFAOYSA-N
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Description

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli-type reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

6802-18-2

Molecular Formula

C24H31ClN4O

Molecular Weight

427.0 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H31ClN4O/c1-4-5-6-7-8-9-13-26-24(30)22-16-27-29-18(3)21(17(2)28-23(22)29)15-19-11-10-12-20(25)14-19/h10-12,14,16H,4-9,13,15H2,1-3H3,(H,26,30)

InChI Key

DFEQLWBQZHFVDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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